4-Bromo-3-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-cyclopropoxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a bromine atom at the 4-position, a cyclopropoxy group at the 3-position, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropoxypicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-cyclopropoxypyridine followed by the introduction of the nitrile group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The nitrile group can be introduced using reagents like cyanogen bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, possibly involving continuous flow reactors and automated systems to ensure high yield and purity. The use of environmentally benign solvents and reagents would also be a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-cyclopropoxypicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It can be used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxypicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxypicolinonitrile
- 4-Bromo-3-ethoxypicolinonitrile
- 4-Bromo-3-propoxypicolinonitrile
Uniqueness
4-Bromo-3-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-4-12-8(5-11)9(7)13-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
LHRZGFJIGDCZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.